N-(2-methoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide
Description
N-(2-Methoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a pyrazolo[1,5-a]pyrazine derivative characterized by a phenyl group at the 2-position of the pyrazine core and a sulfanyl acetamide moiety at the 4-position. The acetamide side chain is substituted with a 2-methoxyphenyl group, which influences its electronic and steric properties.
Properties
IUPAC Name |
N-(2-methoxyphenyl)-2-(2-phenylpyrazolo[1,5-a]pyrazin-4-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18N4O2S/c1-27-19-10-6-5-9-16(19)23-20(26)14-28-21-18-13-17(15-7-3-2-4-8-15)24-25(18)12-11-22-21/h2-13H,14H2,1H3,(H,23,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BQQZGYQLMMXQJX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1NC(=O)CSC2=NC=CN3C2=CC(=N3)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
390.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-methoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide typically involves multiple steps:
Formation of the Pyrazolo[1,5-a]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions, often using a base such as potassium carbonate in a polar solvent like dimethylformamide.
Thioether Formation: The pyrazolo[1,5-a]pyrazine core is then reacted with a thiol derivative to introduce the sulfanyl group. This reaction is usually carried out in the presence of a catalyst such as triethylamine.
Acetamide Formation: The final step involves the acylation of the intermediate with 2-methoxyphenyl acetic acid or its derivatives, using coupling agents like N,N’-dicyclohexylcarbodiimide (DCC) to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the aromatic rings or the pyrazolo[1,5-a]pyrazine core, potentially leading to hydrogenated derivatives.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with lithium aluminum hydride (LiAlH4).
Substitution: Halogenating agents like bromine or chlorinating agents, followed by nucleophiles such as amines or alcohols.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Hydrogenated derivatives of the aromatic and heterocyclic rings.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
N-(2-methoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with biological targets.
Biological Studies: Used in studies to understand its interaction with enzymes and receptors, potentially leading to the development of new drugs.
Chemical Biology: Employed as a probe to study cellular processes and pathways.
Industrial Applications: Potential use in the development of new materials or as a precursor in the synthesis of more complex molecules.
Mechanism of Action
The mechanism of action of N-(2-methoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to fit into the active sites of these targets, potentially inhibiting or modulating their activity. The sulfanyl group and the heterocyclic core are crucial for its binding affinity and specificity.
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations in Pyrazolo[1,5-a]Pyrazine Derivatives
The pyrazolo[1,5-a]pyrazine scaffold is a versatile pharmacophore. Modifications to its substituents significantly alter biological activity and physicochemical properties. Below is a comparative analysis of key analogs:
Table 1: Structural and Functional Comparison of Selected Analogs
Pharmacological Profiles
- MMP-9 Inhibition : Analogs like N-(4-fluorophenyl)-4-(4-oxo-hexahydroquinazolin-2-ylthio)butanamide (KD = 320 nM) demonstrate potent MMP-9 inhibition by disrupting proMMP-9 interactions with α4β1 integrin and CD44 . The target compound’s pyrazolo[1,5-a]pyrazine core and sulfanyl acetamide motif likely confer similar inhibitory mechanisms.
- Anti-Cancer Activity : Compounds with sulfonyl or oxadiazole cores (e.g., 8t in ) show IC₅₀ values in the micromolar range against cancer cell lines, suggesting that the target compound’s pyrazine core may need optimization for enhanced potency .
Physicochemical Properties
- Molecular Weight : The target compound’s molecular weight (~404–428 g/mol) aligns with Lipinski’s rule of five, favoring oral bioavailability. In contrast, bulkier analogs like 8t (428.5 g/mol) may face solubility challenges .
- Fluorine or chlorine substitutions (e.g., in ) balance these properties by modulating electronic effects .
Biological Activity
N-(2-methoxyphenyl)-2-({2-phenylpyrazolo[1,5-a]pyrazin-4-yl}sulfanyl)acetamide is a compound of significant interest in medicinal chemistry, particularly due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by data tables and research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Molecular Formula : C21H18N4O3S
- Molecular Weight : 394.46 g/mol
- Key Functional Groups : Methoxyphenyl group, pyrazolo[1,5-a]pyrazine moiety, and a sulfanyl linkage.
The biological activity of this compound is believed to be mediated through its interaction with various molecular targets. The compound may exhibit:
- Enzyme Inhibition : It potentially inhibits enzymes involved in cell proliferation and survival pathways, contributing to its anticancer properties.
- Receptor Modulation : The compound may interact with specific receptors, influencing signaling pathways related to inflammation and cancer progression.
Anticancer Activity
Recent studies have highlighted the anticancer potential of various pyrazole derivatives, including those similar to this compound. Notable findings include:
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| Similar Pyrazole Derivative | MCF7 (Breast Cancer) | 3.79 | Apoptosis induction |
| Similar Pyrazole Derivative | A549 (Lung Cancer) | 26.00 | Cell cycle arrest |
| Similar Pyrazole Derivative | NCI-H460 (Lung Cancer) | 0.39 | Autophagy induction |
These results suggest that compounds within this class may possess significant cytotoxic effects against various cancer cell lines.
Anti-inflammatory Activity
In addition to anticancer properties, compounds related to this compound have been studied for anti-inflammatory effects. Research indicates that these compounds can inhibit pro-inflammatory cytokines and enzymes such as COX and LOX.
Case Studies
- Study on MCF7 Cells : A study evaluated the effects of a pyrazolo derivative on MCF7 cells, demonstrating an IC50 value of 3.79 µM, indicating effective inhibition of cell growth through apoptosis.
- Study on A549 Cells : Another investigation reported that a structurally similar compound exhibited an IC50 value of 26 µM against A549 cells, suggesting potential for therapeutic use in lung cancer treatment.
- Mechanistic Insights : Research has indicated that these compounds may induce autophagy in cancer cells without triggering apoptosis, offering a dual mechanism for therapeutic action.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
